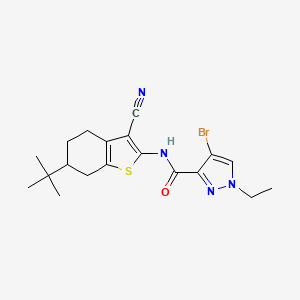![molecular formula C20H20N4O5 B10958835 4-{(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10958835.png)
4-{(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydrazino, nitrophenyl, and oxobutanamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of the hydrazino intermediate: This involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the hydrazone.
Formation of the allyl-hydroxyphenyl intermediate: This step involves the reaction of an allyl group with a hydroxyphenyl compound under specific conditions.
Coupling of intermediates: The final step involves coupling the hydrazino intermediate with the allyl-hydroxyphenyl intermediate in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are often employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazino, nitrophenyl, or oxobutanamide derivatives.
科学的研究の応用
4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating receptor activity to influence cellular signaling pathways.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can affect cellular functions.
類似化合物との比較
Similar Compounds
- N’-[(E)-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H20N4O5 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-(4-nitrophenyl)butanediamide |
InChI |
InChI=1S/C20H20N4O5/c1-2-4-14-5-3-6-15(20(14)27)13-21-23-19(26)12-11-18(25)22-16-7-9-17(10-8-16)24(28)29/h2-3,5-10,13,27H,1,4,11-12H2,(H,22,25)(H,23,26)/b21-13+ |
InChIキー |
YBKSYQHDKUBMES-FYJGNVAPSA-N |
異性体SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
正規SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10958753.png)
![N-(6-methylpyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10958757.png)
![1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B10958761.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B10958771.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958780.png)
![Methyl 2-[({5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B10958787.png)
![3-(4-bromophenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10958788.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10958796.png)

![1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B10958808.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958837.png)
![N-(3-chloro-2-methylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958844.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10958845.png)
![Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10958847.png)
